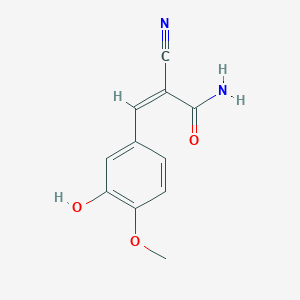
2-cyclohexyl-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-(4-methylphenyl)acetamide (CMA) is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. CMA belongs to the family of N-phenylacetamide derivatives, which have been found to possess various biological activities such as analgesic, anti-inflammatory, and anticonvulsant effects.
Mecanismo De Acción
The mechanism of action of 2-cyclohexyl-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. 2-cyclohexyl-N-(4-methylphenyl)acetamide has been found to enhance the inhibitory effects of GABA and reduce the excitatory effects of glutamate, leading to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(4-methylphenyl)acetamide has been found to affect various biochemical and physiological processes in the body. Studies have shown that 2-cyclohexyl-N-(4-methylphenyl)acetamide can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its anti-inflammatory effects. 2-cyclohexyl-N-(4-methylphenyl)acetamide has also been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase, suggesting its potential use in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-cyclohexyl-N-(4-methylphenyl)acetamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. 2-cyclohexyl-N-(4-methylphenyl)acetamide has also been found to exhibit low toxicity, making it a safe compound for lab experiments. However, one of the limitations of 2-cyclohexyl-N-(4-methylphenyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-cyclohexyl-N-(4-methylphenyl)acetamide. One potential direction is to investigate its potential use in the treatment of chronic pain and inflammation. Another direction is to explore its potential use in the treatment of epilepsy. Further studies are also needed to understand the mechanism of action of 2-cyclohexyl-N-(4-methylphenyl)acetamide and its effects on various biochemical and physiological processes in the body. Additionally, the development of more water-soluble derivatives of 2-cyclohexyl-N-(4-methylphenyl)acetamide could improve its potential use in vivo.
Métodos De Síntesis
The synthesis of 2-cyclohexyl-N-(4-methylphenyl)acetamide involves the reaction of cyclohexylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline solid. The yield of 2-cyclohexyl-N-(4-methylphenyl)acetamide obtained through this method is around 60%.
Aplicaciones Científicas De Investigación
2-cyclohexyl-N-(4-methylphenyl)acetamide has been found to possess various biological activities, making it a potential candidate for drug development. Studies have shown that 2-cyclohexyl-N-(4-methylphenyl)acetamide has analgesic and anti-inflammatory effects, making it a potential treatment for chronic pain and inflammation. 2-cyclohexyl-N-(4-methylphenyl)acetamide has also been found to exhibit anticonvulsant activity, suggesting its potential use in the treatment of epilepsy.
Propiedades
IUPAC Name |
2-cyclohexyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-7-9-14(10-8-12)16-15(17)11-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMUDBOKPBFTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5821630.png)

![4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5821657.png)
![3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5821664.png)
![N-{4-[(2-propionylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5821666.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5821685.png)

![2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5821699.png)

![4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B5821712.png)


![1-(2-furylmethyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5821738.png)